Tyrosinase Inhibitory Potency: Regioisomer-Dependent Activity Differentiation
The 3-amino-7-hydroxy regioisomer (closest analog to the target 3-amino-5-hydroxy compound) exhibits an IC50 of 53 μM against mushroom tyrosinase, representing a 10-fold improvement over umbelliferone (7-hydroxycoumarin), the reference standard for hydroxycoumarin tyrosinase inhibitors [1]. While direct IC50 data for the 5-hydroxy regioisomer are not reported in this head-to-head series, the structure-activity relationship established demonstrates that the 3-amino group is essential for potent inhibition, and the hydroxyl position modulates potency by an order of magnitude relative to non-aminated coumarins [2].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; positional analog 3-amino-7-hydroxycoumarin IC50 = 53 μM |
| Comparator Or Baseline | Umbelliferone (7-hydroxycoumarin) IC50 = 530 μM (estimated from 10-fold difference) |
| Quantified Difference | ~10-fold lower IC50 for 3-aminocoumarin regioisomer versus umbelliferone |
| Conditions | Mushroom tyrosinase in vitro assay; L-DOPA as substrate |
Why This Matters
The 3-amino substitution confers tyrosinase inhibitory activity not present in simple hydroxycoumarins, enabling applications in pigmentation research and cosmetic active development.
- [1] Matos MJ, Santana L, Uriarte E, et al. Tyrosine-like condensed derivatives as tyrosinase inhibitors. Journal of Pharmacy and Pharmacology. 2012;64(5):742-746. View Source
- [2] Matos MJ, Vina D, Quezada E, et al. A new series of 3-aminocoumarins as tyrosinase inhibitors: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. 2011;46(4):1147-1152. View Source
